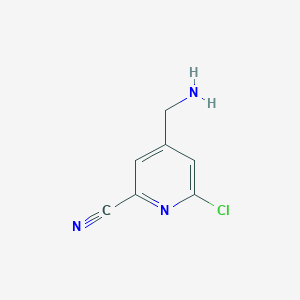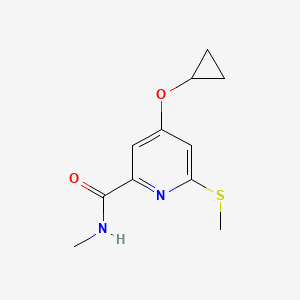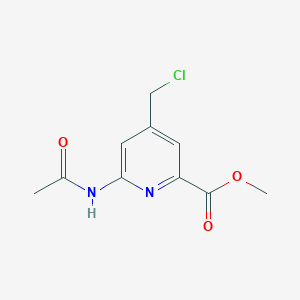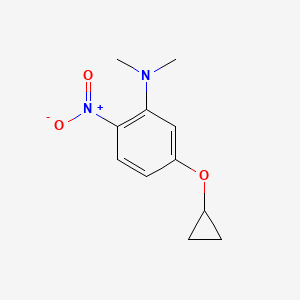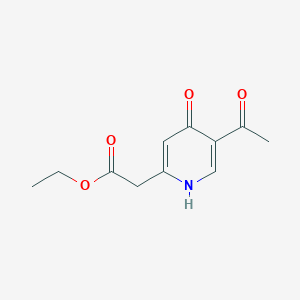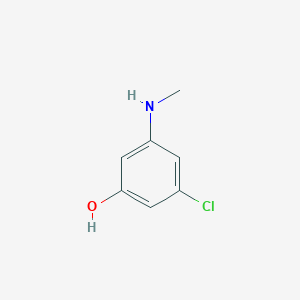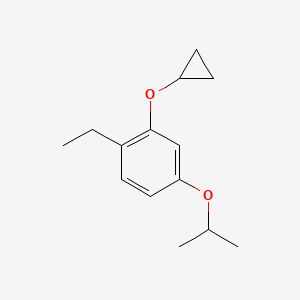
5-Cyclopropoxy-2-ethyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-ethyl-4-methylpyridine is an organic compound with the molecular formula C11H15NO. This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of a cyclopropoxy group, an ethyl group, and a methyl group attached to the pyridine ring makes this compound unique and interesting for scientific research.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-2-ethyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-methylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group.
Industrial production methods for pyridine derivatives often involve the Chichibabin reaction, which is the condensation of aldehydes with ammonia in the presence of a catalyst. For this compound, the specific industrial production method may vary, but it generally involves similar principles of condensation and cyclization reactions.
Analyse Des Réactions Chimiques
5-Cyclopropoxy-2-ethyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-ethyl-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the molecular mechanisms underlying its effects.
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-2-ethyl-4-methylpyridine can be compared with other similar pyridine derivatives, such as:
2-Methyl-5-ethylpyridine: This compound has a similar structure but lacks the cyclopropoxy group. It is used as an intermediate in the production of nicotinic acid and nicotinamide.
4-Methyl-2-ethylpyridine: Another similar compound, differing in the position of the ethyl and methyl groups. It is used in the synthesis of various organic compounds.
2-Cyclopropoxy-4-methylpyridine: This compound has the cyclopropoxy group at a different position on the pyridine ring. It is studied for its unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-ethyl-4-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-8(2)11(7-12-9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
Clé InChI |
ARMGUIOIJXYPRM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(C(=C1)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



